N-[4-(acetylamino)phenyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Overview
Description
N-[4-(acetylamino)phenyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, a chlorophenyl group, and an acetylamino phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the chlorophenyl group and the acetylamino phenyl group. Common reagents used in these reactions include acetic anhydride, chlorobenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the chlorophenyl ring.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-[3-
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3/c1-13(26)22-14-6-8-15(9-7-14)23-19(27)12-25-20(28)11-10-18(24-25)16-4-2-3-5-17(16)21/h2-11H,12H2,1H3,(H,22,26)(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMFTFPFPZOZOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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